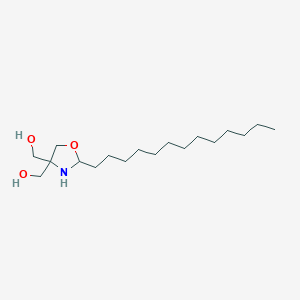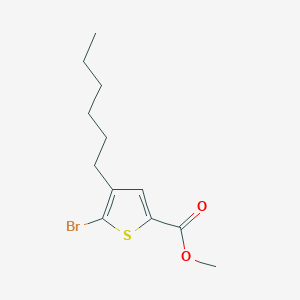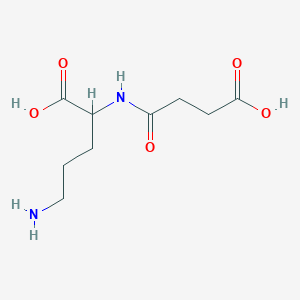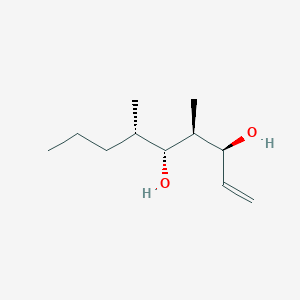![molecular formula C27H33NO2 B12612505 2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol CAS No. 649749-92-8](/img/structure/B12612505.png)
2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol is an organic compound that belongs to the class of alkylated phenols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutylene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve elevated temperatures around 70°C to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow systems to ensure efficient production. The reaction mixture is often subjected to distillation to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like Lewis acids (e.g., aluminum chloride) are often employed.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols .
Aplicaciones Científicas De Investigación
2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol has several scientific research applications:
Chemistry: Used as an antioxidant to prevent the oxidation of other compounds.
Biology: Investigated for its potential as a stabilizer in biological samples.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized as a stabilizer in fuels, lubricants, and polymers to enhance their longevity and performance
Mecanismo De Acción
The mechanism of action of 2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which can easily donate hydrogen atoms .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Similar in structure but lacks the phenoxyanilino moiety.
2,6-Di-tert-butylphenol: Another alkylated phenol with two tert-butyl groups but different substitution patterns.
Butylated hydroxytoluene (BHT): A well-known antioxidant with a similar tert-butyl group arrangement.
Propiedades
Número CAS |
649749-92-8 |
|---|---|
Fórmula molecular |
C27H33NO2 |
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-[(2-phenoxyanilino)methyl]phenol |
InChI |
InChI=1S/C27H33NO2/c1-26(2,3)20-16-19(25(29)22(17-20)27(4,5)6)18-28-23-14-10-11-15-24(23)30-21-12-8-7-9-13-21/h7-17,28-29H,18H2,1-6H3 |
Clave InChI |
CMSBBFJIOTVPIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CNC2=CC=CC=C2OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone](/img/structure/B12612429.png)
![N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine](/img/structure/B12612432.png)

![Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate](/img/structure/B12612443.png)

silane](/img/structure/B12612460.png)
![3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole](/img/structure/B12612475.png)
phosphane](/img/structure/B12612479.png)



![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)
![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)
